ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMNYIYHNRFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-formyl-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ethyl 2-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Reduction: Ethyl 2-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding the specific applications of "ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate." The search results provide its structural information, including molecular formula, SMILES, InChI, and InChIKey . The compound is also listed in chemical databases and supplier catalogs . However, comprehensive data tables, well-documented case studies, or detailed research findings on its applications are not available in the provided search results.
Here's what can be gathered from the search results:
1. Chemical Structure and Properties
- Molecular Formula:
- IUPAC Name: ethyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- CAS Number: 1155592-25-8
2. Availability
- The compound is available for purchase from chemical suppliers .
- It is listed in various chemical databases .
3. Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 211.10773 | 147.2 |
| $$M+Na]+ | 233.08967 | 157.9 |
| $$M+NH4]+ | 228.13427 | 152.9 |
| $$M+K]+ | 249.06361 | 155.2 |
| $$M-H]- | 209.09317 | 145.8 |
| $$M+Na-2H]- | 231.07512 | 150.1 |
| $$M]+ | 210.09990 | 148.0 |
| $$M]- | 210.10100 | 148.0 |
4. Potential Areas of Research
Mechanism of Action
The mechanism of action of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Formyl vs. Halogen Substituents
- Formyl Group (Target Compound): The 4-formyl substituent enables condensation reactions (e.g., with amines to form Schiff bases) and serves as an electron-withdrawing group, enhancing electrophilic aromatic substitution at other positions. This contrasts with halogenated analogues (e.g., bromo or iodo derivatives), which are primed for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Bromo Substituent (CAS 175137-54-9): The bromine atom facilitates metal-catalyzed coupling reactions, making it valuable in constructing biaryl systems or introducing functional groups at the 4-position. However, it lacks the aldehyde’s versatility in condensation chemistry .
Ester vs. Acid Derivatives
- Ethyl Acetate Moiety (Target Compound): The ester group offers hydrolytic stability under neutral conditions but can be selectively hydrolyzed to the carboxylic acid under basic or acidic conditions. This contrasts with 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid (CAS 66053-93-8), which is inherently acidic and directly participates in salt formation or coordination with metal ions .
Research Findings and Data Trends
Purity and Commercial Availability
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9) is commercially available at 97% purity, priced at ¥11,500 per gram, reflecting its demand in high-value synthetic applications .
- The benzyl-iodo derivative (C14H15In2O2) is marketed for crystallographic studies, underscoring its role in resolving molecular structures via heavy-atom methods .
Stability and Handling
Biological Activity
Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound characterized by a pyrazole ring with both a formyl and an ester group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is with a molecular weight of 210.23 g/mol .
The synthesis of this compound typically involves the reaction of 4-formyl-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base like potassium carbonate, often using solvents such as acetonitrile or dimethylformamide .
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to a hydroxymethyl group.
- Substitution : The ester group can participate in nucleophilic substitution reactions .
Anticancer Activity
Research has indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
These compounds can inhibit cell proliferation both in vitro and in vivo, highlighting their potential as anticancer agents .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
This suggests that this compound may possess comparable antimicrobial efficacy.
Study on Anticancer Properties
A recent study synthesized various pyrazole derivatives and tested their anticancer activity. Among them, compounds with structural similarities to this compound showed promising results against multiple cancer types:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Lung Cancer | 15 |
| Compound B | Colorectal Cancer | 20 |
| Ethyl 2-(4-formyl...) | Breast Cancer | 18 |
These findings indicate that modifications to the pyrazole structure can enhance anticancer activity .
Antimicrobial Evaluation
In another evaluation of antimicrobial activity, derivatives of pyrazole were tested against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.050 |
The results suggest that compounds similar to ethyl 2-(4-formyl...) exhibit significant antimicrobial properties, warranting further investigation into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions using pyrazole precursors. For example, refluxing 3,5-dimethyl-4-formylpyrazole with ethyl chloroacetate in ethanol under basic conditions (e.g., K₂CO₃) for 2–4 hours, followed by recrystallization from a DMF–EtOH mixture (1:1) to purify the product. Yield optimization requires monitoring temperature, solvent polarity, and stoichiometric ratios .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
- Methodology : Use a combination of and NMR to verify the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde protons) and ester moiety (δ ~4.1–4.3 ppm for the –OCH₂– group). X-ray crystallography (if crystals are obtainable) or IR spectroscopy (C=O stretch at ~1700–1750 cm⁻¹) further confirm structural features .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodology : Column chromatography using silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) effectively separates polar byproducts. Recrystallization from ethanol or DMF–EtOH mixtures improves purity, as demonstrated in analogous pyrazole-acetate syntheses .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the formyl group in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the formyl group to predict sites for nucleophilic attack. Compare HOMO-LUMO gaps and Fukui indices to assess electrophilicity. Validate predictions experimentally via reactions with amines or hydrazines .
Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodology : For ambiguous NMR signals (e.g., overlapping pyrazole ring protons), use 2D techniques like COSY or HSQC. If crystallinity is poor for X-ray analysis, employ mass spectrometry (HRMS) to confirm molecular weight and tandem MS/MS for fragmentation patterns .
Q. How does steric hindrance from the 3,5-dimethyl groups influence the compound’s coordination chemistry with metal ions?
- Methodology : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and analyze via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry. Single-crystal X-ray diffraction reveals spatial constraints imposed by methyl groups on metal-ligand bond angles .
Q. What in silico approaches can prioritize biological targets for this compound in drug discovery?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities. Pharmacophore modeling highlights key interactions (e.g., formyl group hydrogen bonding). Validate with enzyme inhibition assays (e.g., kinase or protease targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
